molecular formula C26H24N4O2S B11085319 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide

2-methyl-N-(2-methylbut-3-yn-2-yl)-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide

Cat. No.: B11085319
M. Wt: 456.6 g/mol
InChI Key: YENBEDCXFIZLGY-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a phthalazine ring, and various substituents

Preparation Methods

The synthesis of 2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Phthalazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the phthalazine derivative with a sulfonyl chloride in the presence of a base.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic sem

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

5-(4-anilinophthalazin-1-yl)-2-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

InChI

InChI=1S/C26H24N4O2S/c1-5-26(3,4)30-33(31,32)23-17-19(16-15-18(23)2)24-21-13-9-10-14-22(21)25(29-28-24)27-20-11-7-6-8-12-20/h1,6-17,30H,2-4H3,(H,27,29)

InChI Key

YENBEDCXFIZLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C#C

Origin of Product

United States

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